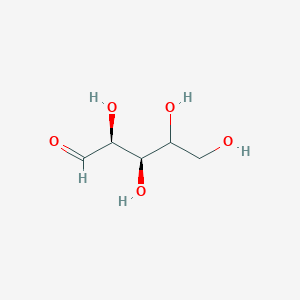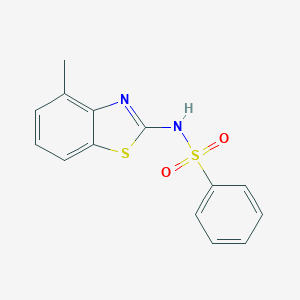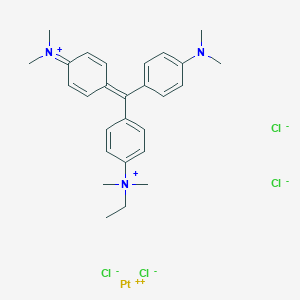
Tetrachloroplatinate dianion-methyl green complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloroplatinate dianion-methyl green complex is a chemical compound that has been widely used in scientific research applications. This complex is formed by the reaction of tetrachloroplatinate dianion with methyl green, resulting in a green crystalline product. The unique properties of this complex have made it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of tetrachloroplatinate dianion-methyl green complex is not fully understood. However, it is believed to bind to certain cellular structures, such as DNA and RNA, resulting in a visible color change. This property has made it a valuable tool for researchers in the field of histology.
Effets Biochimiques Et Physiologiques
Tetrachloroplatinate dianion-methyl green complex is not known to have any significant biochemical or physiological effects. However, it should be handled with care, as it is a potentially hazardous chemical compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tetrachloroplatinate dianion-methyl green complex is its ability to stain cellular structures with high specificity. This property has made it a valuable tool for researchers in the field of histology. However, the complex has some limitations, such as its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of tetrachloroplatinate dianion-methyl green complex in scientific research. One potential application is in the study of cancer cells, where the complex could be used to visualize cellular structures and identify potential targets for treatment. Another potential application is in the field of neuroscience, where the complex could be used to study the structure and function of neurons. Additionally, the complex could be modified to enhance its specificity and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of tetrachloroplatinate dianion-methyl green complex involves the reaction of tetrachloroplatinate dianion with methyl green in the presence of a suitable solvent. The reaction is typically carried out under controlled conditions to ensure the formation of a pure product. The resulting green crystalline compound can be further purified by recrystallization.
Applications De Recherche Scientifique
Tetrachloroplatinate dianion-methyl green complex has been used in a variety of scientific research applications. One of the most common applications is in the field of histology, where it is used as a stain to visualize cellular structures. The complex has also been used in the study of DNA and RNA, as well as in the detection of certain proteins.
Propriétés
Numéro CAS |
129037-04-3 |
|---|---|
Nom du produit |
Tetrachloroplatinate dianion-methyl green complex |
Formule moléculaire |
C27H35Cl4N3Pt |
Poids moléculaire |
738.5 g/mol |
Nom IUPAC |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/C27H35N3.4ClH.Pt/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4 |
Clé InChI |
GQTZTLDJZRARPW-UHFFFAOYSA-J |
SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonymes |
TC-Pl-MGC tetrachloroplatinate dianion-methyl green complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




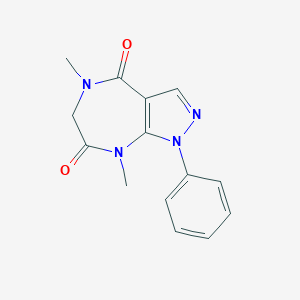
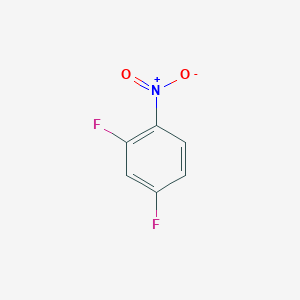
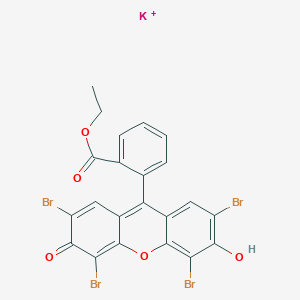
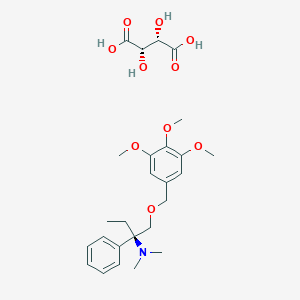
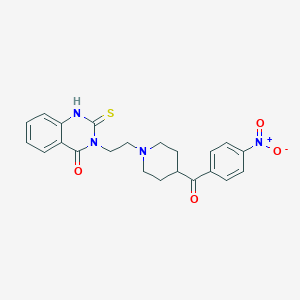
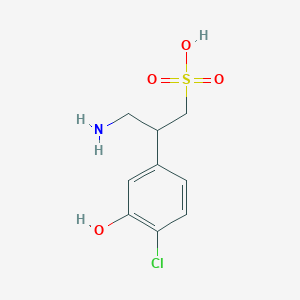
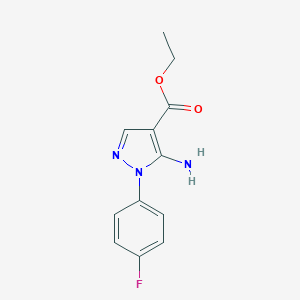
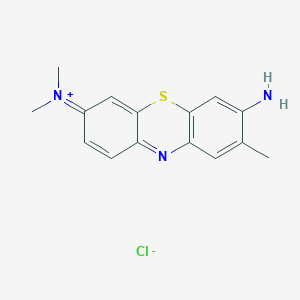
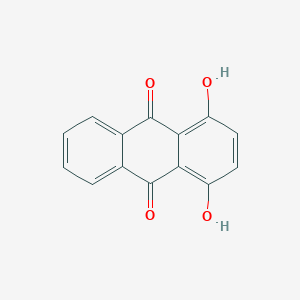
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)

